N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is a chemical compound characterized by the presence of a difluorocyclohexyl group and an ethylthio group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This intermediate can be synthesized by the reduction of 4,4-difluorocyclohexanone using a suitable reducing agent such as sodium borohydride.
Acylation Reaction: The 4,4-difluorocyclohexylamine is then reacted with 2-(ethylthio)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain receptors, while the ethylthio group can modulate the compound’s overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorocyclohexyl)-2-(ethylthio)benzamide
- N-(4,4-difluorocyclohexyl)-2-(methylthio)benzamide
- N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzoate
Uniqueness
N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is unique due to the presence of both difluorocyclohexyl and ethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can result in enhanced stability, binding affinity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NOS/c1-2-20-13-6-4-3-5-12(13)14(19)18-11-7-9-15(16,17)10-8-11/h3-6,11H,2,7-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQKFUESPXGDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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